Chondroitin

Description

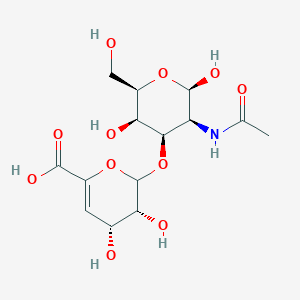

Structure

3D Structure

Properties

Key on ui mechanism of action |

Several studies have shown that proteoglycan synthesis in vitro increases when chondroitin is added to cultures of chondrocytes and synoviocytes. The mechanism by which this occurs is unknown, but increased RNA synthesis has been observed, as well as TNF-alpha inhibition and IL-1beta antagonism. Articular cartilage is catabolized by proteinases and elastases that are elaborated from chondrocytes and leukocytes, respectively. In both in vitro and in vivo studies with rodents, a modest decrease in elastase activity was seen following chondroitin administration. A similar chondroitin effect on neutral proteases has also been observed. The mechanism of this apparent inhibitory effect of chondroitin may be ionic disruption at the catalytic site of the enzyme. Chondroitin-6-sulfate may be more potent than chondroitin-4-sulfate. /Chondroitin sulfate/ It is believed that chrondroitin sulfate's possible efficacy in osteoarthritis derives from the fact that it is one of the two most abundant glycosaminoglycans (GAGs) in articular cartilage. Supplementation with the GAG seems, in part at least, to confer chondroprotection through its inhibitory action on some of the enzymes that damage cartilage. Further, by inhibiting other enzymes that can block transport of nutrients that nourish cartilage, this GAG may promote cartilage replacement. /Chondrotin sulfate/ |

|---|---|

CAS No. |

9007-27-6 |

Molecular Formula |

C14H21NO11 |

Molecular Weight |

379.32 g/mol |

IUPAC Name |

(3R,4R)-2-[(2R,3S,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14?/m1/s1 |

InChI Key |

DLGJWSVWTWEWBJ-HGGSSLSASA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)OC2[C@@H]([C@@H](C=C(O2)C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chondroitin Sulfate Biosynthesis and its Role in the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chondroitin sulfate (B86663) (CS) biosynthesis, its crucial functions within the extracellular matrix (ECM), and its involvement in cellular signaling. Detailed experimental protocols and quantitative data are presented to support research and development in this field.

Introduction to this compound Sulfate and the Extracellular Matrix

This compound sulfate is a sulfated glycosaminoglycan (GAG), a long, linear polysaccharide composed of repeating disaccharide units.[1] These units consist of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[2] CS chains are typically attached to a core protein, forming a proteoglycan.[1] this compound sulfate proteoglycans (CSPGs) are integral components of the extracellular matrix, the complex network of macromolecules that provides structural and biochemical support to surrounding cells.[3][4] The ECM, and by extension CSPGs, are involved in critical cellular processes including cell adhesion, migration, proliferation, and receptor binding.[3][4] The significant functional diversity of CSPGs is largely attributed to the structural variability of the CS chains themselves.[5]

This compound Sulfate Biosynthesis

The biosynthesis of this compound sulfate is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum and Golgi apparatus.[6]

Step 1: Linkage Region Synthesis The process begins with the formation of a tetrasaccharide linkage region attached to a specific serine residue on a core protein.[1][6] This linker consists of four monosaccharides added in a specific sequence: Xylose (Xyl) - Galactose (Gal) - Galactose (Gal) - Glucuronic Acid (GlcA).[1][7] A series of specific glycosyltransferases catalyze the addition of each sugar.[6]

Step 2: Chain Elongation Following the linkage region, the repeating disaccharide units of GlcA and N-acetylgalactosamine (GalNAc) are alternately added to the growing chain.[2] This polymerization is catalyzed by bifunctional enzymes known as this compound synthases, which possess both glucuronosyltransferase and N-acetylgalactosaminyltransferase activities.[2] A this compound polymerizing factor is also required for this process.[2]

Step 3: Sulfation As the polysaccharide chain is elongated, it undergoes sulfation by specific sulfotransferases.[6] The sulfate groups are typically added to the 4-O or 6-O position of the GalNAc residues, and occasionally to the 2-O position of the GlcA residues.[7] This sulfation pattern is a key determinant of the biological function of the CS chain.

Step 4: Epimerization (for Dermatan Sulfate) In the synthesis of dermatan sulfate (DS), a portion of the D-glucuronic acid residues are converted to L-iduronic acid by an epimerase.[6]

Role of this compound Sulfate in the Extracellular Matrix

CSPGs are critical for the structure and function of the ECM.

-

Structural Support and Tissue Mechanics: In tissues like cartilage, the high concentration of negatively charged sulfate groups on CS chains attracts water, creating a swelling pressure that provides resistance to compression.[1]

-

ECM Assembly and Organization: CSPGs interact with other ECM components such as collagen, fibronectin, and laminin, contributing to the overall architecture and stability of the matrix.[4]

-

Regulation of Cell Behavior: CSPGs can influence cell adhesion and migration by interacting with cell surface receptors.[4]

-

Growth Factor Sequestration and Presentation: The negatively charged CS chains can bind to and sequester various growth factors and cytokines, creating a local reservoir of these signaling molecules within the ECM.[8][9] This interaction can modulate the activity and availability of growth factors to their receptors on the cell surface.[8][9]

This compound Sulfate in Signaling Pathways

CSPGs are not merely structural components but also active participants in cellular signaling.

-

Modulation of Growth Factor Signaling: By binding to growth factors like Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factors (FGFs), CSPGs can either enhance or inhibit their signaling activity.[10] For instance, the sulfation pattern of CS can determine the binding affinity for specific growth factors and influence their interaction with their receptors.[10][11]

-

Co-receptors: In some cases, CSPGs can act as co-receptors, forming a complex with a ligand and its primary receptor to facilitate signal transduction. This is a well-established mechanism for heparan sulfate proteoglycans and is also thought to occur with CSPGs.[10]

-

Inhibition of Axonal Regeneration: In the central nervous system, CSPGs are upregulated after injury and are major components of the glial scar, which inhibits axon regeneration.[4]

Experimental Protocols

Quantification of Sulfated Glycosaminoglycans (sGAGs) using the Dimethylmethylene Blue (DMMB) Assay

Principle: The DMMB dye binds to the negatively charged sulfate groups of GAGs, causing a colorimetric shift that can be measured spectrophotometrically.[12]

Methodology:

-

Reagent Preparation: Prepare the DMMB dye solution by dissolving 16 mg of DMMB in 1 liter of water containing 3.04 g glycine, 1.6 g NaCl, and 95 ml of 0.1 M acetic acid. The final pH should be approximately 3.0.[12][13]

-

Standard Curve: Prepare a standard curve using known concentrations of this compound 4-sulfate (e.g., 0-500 µg/ml).[12][13]

-

Sample Preparation: Dilute biological samples (e.g., cell culture media, tissue digests) as needed.

-

Assay: In a 96-well plate, add 20 µl of each standard or sample. Add 200 µl of the DMMB reagent to each well.[12][13]

-

Measurement: Immediately read the absorbance at 525 nm using a microplate reader. The GAG-DMMB complex can precipitate over time, so prompt measurement is crucial.[12]

Disaccharide Analysis by HPLC

Principle: This method allows for the quantification of different CS disaccharide units, providing information on the sulfation pattern. It involves enzymatic digestion of CS chains into disaccharides, fluorescent labeling, and separation by High-Performance Liquid Chromatography (HPLC).[14][15]

Methodology:

-

Enzymatic Digestion: Digest the purified GAG samples with chondroitinase ABC, which cleaves the polysaccharide chains into unsaturated disaccharides.[16]

-

Fluorophore Labeling: Label the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC).[14]

-

HPLC Separation: Separate the labeled disaccharides using a suitable HPLC column (e.g., a C18 reverse-phase column or an amino column).[15][16]

-

Detection and Quantification: Detect the fluorescently labeled disaccharides using a fluorescence detector. Quantify the different disaccharide species by comparing their peak areas to those of known standards.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound sulfate.

Table 1: this compound Sulfate Concentrations in Human Tissues

| Tissue | Concentration (mg/g dry weight) | Reference |

|---|---|---|

| Articular Cartilage | 50 - 100 | [1] |

| Aorta | 5 - 10 | [17] |

| Skin | 2 - 5 |[17] |

Table 2: Binding Affinities of CS to Growth Factors

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |

|---|---|---|---|

| Decorin (DS) - TGF-β1 | ~30 nM | Surface Plasmon Resonance | [10] |

| This compound Sulfate - FGF-10 | Sulfation-dependent | Cell-based assays | [10] |

| this compound Sulfate - Histone (model protein) | Desulfation increases release | Hydrogel release assay |[18] |

Table 3: Effects of this compound Sulfate on Cellular Processes

| Cell Type | Treatment | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| Human Chondrocytes | This compound Sulfate | Increased cell proliferation | Varies with concentration | [19] |

| Human Mesenchymal Stem Cells | Desulfated CS hydrogels | Upregulation of Collagen II gene expression | ~115-fold increase | [11] |

| Human Mesenchymal Stem Cells | Desulfated CS hydrogels | Upregulation of Aggrecan gene expression | ~23-fold increase |[11] |

Conclusion

This compound sulfate is a fundamentally important component of the extracellular matrix, with diverse roles in tissue structure, mechanics, and cellular signaling. A thorough understanding of its biosynthesis and structure-function relationships is critical for developing therapeutic strategies for a range of diseases, including osteoarthritis, cancer, and central nervous system injuries.[1][4][5] The experimental methods outlined in this guide provide a robust framework for investigating the complex biology of this compound sulfate and for the development of novel CS-based therapeutics and diagnostics.

References

- 1. This compound sulfate - Wikipedia [en.wikipedia.org]

- 2. KEGG PATHWAY: Glycosaminoglycan biosynthesis - this compound sulfate / dermatan sulfate - Reference pathway [kegg.jp]

- 3. This compound Sulfate Proteoglycans: Structure-Function Relationship with Implication in Neural Development and Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound sulfate proteoglycan - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis and function of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular interactions between this compound-dermatan sulfate and growth factors/receptors/matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of this compound Sulfate Proteoglycans as Regulators of Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound sulfate and growth factor signaling in the skeleton: Possible links to MPS VI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of Desulfation of this compound Sulfate on Interactions with Positively Charged Growth Factors and Upregulation of Cartilaginous Markers in Encapsulated MSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. Quantification of this compound sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scribd.com [scribd.com]

- 17. Frontiers | An Overview of in vivo Functions of this compound Sulfate and Dermatan Sulfate Revealed by Their Deficient Mice [frontiersin.org]

- 18. The effect of desulfation of this compound sulfate on interactions with positively charged growth factors and upregulation of cartilaginous markers in encapsulated MSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Sulfate Enhances Proliferation and Migration via Inducing β-Catenin and Intracellular ROS as Well as Suppressing Metalloproteinases through Akt/NF-κB Pathway Inhibition in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Sugars and Signals: A Technical Guide to the Molecular Mechanisms of Chondroitin Sulfate in Cellular Signaling Pathways

For Immediate Release

A Deep Dive into the Molecular Crosstalk Modulated by Chondroitin Sulfate (B86663), Offering Insights for Researchers, Scientists, and Drug Development Professionals.

This compound sulfate (CS), a major glycosaminoglycan (GAG) in the extracellular matrix, is increasingly recognized not just as a structural component, but as a critical modulator of a wide array of cellular signaling pathways that govern physiological and pathological processes. This technical guide elucidates the core molecular mechanisms by which CS and its various sulfation patterns influence key signaling cascades, providing a foundational understanding for the development of novel therapeutic strategies.

Introduction: this compound Sulfate as a Signaling Modulator

This compound sulfate proteoglycans (CSPGs), consisting of a core protein covalently attached to one or more CS chains, are ubiquitously present on the cell surface and within the extracellular matrix. The linear CS chains are composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). The specific sulfation patterns of these disaccharides, most commonly at the 4-O (CS-A) and 6-O (CS-C) positions of GalNAc, but also including di- and tri-sulfated forms (CS-D, CS-E, etc.), create a "sulfation code" that dictates their interaction with a diverse range of signaling molecules. These interactions can either promote or inhibit signaling pathways, highlighting the nuanced and context-dependent roles of CS in cellular communication.

Modulation of Key Signaling Pathways by this compound Sulfate

This compound sulfate has been shown to interact with and modulate several critical signaling pathways, including Wnt/β-catenin, Transforming Growth Factor-β (TGF-β), Toll-like Receptor (TLR), and various growth factor signaling cascades.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers. This compound sulfate can act as both a co-receptor and an inhibitor of this pathway.

Specifically, certain sulfation patterns, such as the E-disaccharide unit (CS-E), have been shown to bind directly to the Wnt3a ligand. This interaction can modulate the binding of Wnt3a to its receptor complex, consisting of Frizzled and LRP5/6. For instance, exogenous CS-E can inhibit Wnt3a-mediated activation of the LRP6 receptor, thereby downregulating β-catenin signaling.[1][2] In some contexts, CSPGs can facilitate the formation of a Wnt signaling complex, enhancing pathway activation. The precise role of CS in Wnt signaling is therefore dependent on the specific CSPG, the sulfation pattern of the CS chains, and the cellular context.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β signaling is implicated in fibrosis and cancer. CSPGs, such as decorin and biglycan, are well-known interactors with TGF-β.

The CS chains of these proteoglycans can directly bind to TGF-β, sequestering it in the extracellular matrix and thereby regulating its bioavailability to its receptors. This interaction can either inhibit or enhance TGF-β signaling depending on the specific context and the proteoglycan involved. For instance, decorin is generally considered an inhibitor of TGF-β signaling. Furthermore, TGF-β itself can regulate the expression and sulfation patterns of CSPGs, creating a complex feedback loop. TGF-β has been shown to increase the expression of this compound-4-sulfotransferase, leading to an increase in 4-sulfated CS chains, which in turn can influence neuronal growth.[3]

Toll-like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This compound sulfate can modulate TLR signaling, particularly TLR4, which is the receptor for lipopolysaccharide (LPS).

CS has been shown to inhibit LPS-induced activation of TLR4, thereby attenuating the downstream inflammatory cascade, including the activation of NF-κB and the production of pro-inflammatory cytokines.[4] This anti-inflammatory effect is dependent on the concentration and sulfation pattern of the CS. For instance, certain CS preparations can suppress CpG-induced IL-6 secretion, which is mediated by TLR9.[5] This positions CS as a potential therapeutic agent for inflammatory conditions.

Growth Factor Signaling

This compound sulfate plays a crucial role in modulating the activity of various growth factors, including Fibroblast Growth Factors (FGFs). CSPGs can act as co-receptors, presenting growth factors to their high-affinity receptors and thereby enhancing signaling.

The sulfation pattern of CS is critical for these interactions. For example, specific sulfated motifs within CS chains can create binding sites for growth factors like FGF-2.[6] The binding affinity of these interactions is dependent on the specific CS isoform. This modulation of growth factor signaling by CS has profound effects on processes such as cell proliferation, migration, and angiogenesis.

Quantitative Data on this compound Sulfate-Protein Interactions

The affinity of CS for its binding partners is a key determinant of its biological activity. The following tables summarize available quantitative data on these interactions.

Table 1: Binding Affinities of this compound Sulfate Isoforms to FGF-2

| This compound Sulfate Derivative | kD1 (μM) | kD2 (nM) |

| Marine CS-1 | ~1.31 | ~3.88 |

| Marine CS-2 | ~130 | ~1.8 |

| 2-O-sulfated CS (CS-15) | - | High Affinity |

| 3-O-sulfated CS (CS-13) | 6.6 | No tight binding |

| Data from Surface Plasmon Resonance (SPR) studies.[6] |

Table 2: Inhibitory Effects of this compound Sulfate on Cellular Signaling

| Signaling Pathway | CS Isoform | Effect | Concentration | Cell Type |

| Wnt/β-catenin | CS-E | ~75% inhibition of TOPFLASH activity | 5 µg/ml | NIH3T3 fibroblasts |

| TLR4/NF-κB | CS | Attenuation of NF-κB activity | 10-200 µg/ml | THP-1 macrophages |

| TLR9 | CS-A oligosaccharides | Suppression of CpG-induced IL-6 secretion | Not specified | J774.1 macrophages |

| Data from various in vitro assays.[2][4][5] |

Experimental Protocols

A thorough understanding of the molecular mechanisms of CS requires robust experimental methodologies. Below are outlines of key experimental protocols used to investigate CS-protein interactions and their effects on cellular signaling.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

References

- 1. Inhibition by this compound sulfate E can specify functional Wnt/β-catenin signaling thresholds in NIH3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by this compound Sulfate E Can Specify Functional Wnt/β-Catenin Signaling Thresholds in NIH3T3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smad proteins differentially regulate TGF-β mediated induction of this compound sulfate proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound sulphate inhibits NF-κB activity induced by interaction of pathogenic and damage associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound sulfate and its oligosaccharides on toll-like receptor-mediated IL-6 secretion by macrophage-like J774.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering Structural Determinants in this compound Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Diversity and Biological Functions of Chondroitin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin sulfate (B86663) (CS) is a ubiquitous and structurally complex glycosaminoglycan (GAG) that plays a pivotal role in a myriad of biological processes. As a major component of the extracellular matrix (ECM) and cell surfaces, CS is critically involved in tissue development, cell signaling, and the pathogenesis of numerous diseases. Its structural heterogeneity, arising from variations in chain length and sulfation patterns, dictates its specific interactions with a wide array of proteins, thereby modulating their functions. This technical guide provides an in-depth exploration of the structural diversity of this compound sulfate and its multifaceted biological roles, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Structural Diversity of this compound Sulfate

This compound sulfate is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc).[1] The immense structural diversity of CS arises from two primary features: the length of the polysaccharide chain and the pattern of sulfation on the disaccharide units.[1]

Sulfation Patterns: The "Sulfation Code"

The hydroxyl groups of the GalNAc and GlcA residues can be sulfated at various positions, creating a "sulfation code" that determines the biological activity of the CS chain.[2] The most common sulfation patterns give rise to different types of CS, each with distinct properties and tissue distribution.

Table 1: Common Types of this compound Sulfate and Their Disaccharide Structures

| This compound Sulfate Type | Disaccharide Structure | Predominant Source(s) |

| This compound Sulfate A (CS-A) | GlcAβ1-3GalNAc4S | Cartilage, cornea, bone |

| This compound Sulfate C (CS-C) | GlcAβ1-3GalNAc6S | Cartilage, tendons, skin |

| This compound Sulfate D (CS-D) | GlcA2Sβ1-3GalNAc6S | Shark cartilage, brain |

| This compound Sulfate E (CS-E) | GlcAβ1-3GalNAc4,6diS | Squid cartilage, secretory granules |

| Dermatan Sulfate (CS-B) | IdoAα1-3GalNAc4S | Skin, tendons, blood vessels |

Note: IdoA (L-iduronic acid) is an epimer of GlcA.[3]

The relative abundance of these disaccharide units can vary significantly between different tissues and species, as well as with age and in disease states.[4]

Table 2: Disaccharide Composition of this compound Sulfate from Various Tissues

| Tissue Source | ΔDi-0S (%) | ΔDi-4S (%) | ΔDi-6S (%) | Other Disulfated (%) | Reference |

| Sturgeon Bone | ~7 | ~38 | ~55 | - | [5] |

| Adult Mouse Brain | - | 87.2 | - | - | [4] |

| P7 Mouse Brain | - | 58.4 | - | - | [4] |

| Human Motor Cortex | ~5 | ~85 | ~10 | <1 | [4] |

Chain Length and Heterogeneity

This compound sulfate chains are heterogeneous in length, typically ranging from 20 to 200 disaccharide units. This variation in chain length further contributes to the structural diversity and functional specificity of CS proteoglycans.[6]

Biological Functions of this compound Sulfate

The structural diversity of this compound sulfate underpins its involvement in a wide range of biological functions, from providing structural support to tissues to modulating complex cellular signaling pathways.

Role in the Extracellular Matrix and Tissue Homeostasis

As a major component of the ECM, particularly in cartilage, CS contributes to the tissue's biomechanical properties, such as its resistance to compression.[7] It interacts with other ECM components, including collagen and elastin, to maintain tissue integrity. In osteoarthritis, the degradation of CS contributes to the breakdown of cartilage and the progression of the disease.

Modulation of Cell Signaling Pathways

This compound sulfate proteoglycans (CSPGs) act as co-receptors for various growth factors and morphogens, thereby modulating their signaling activities. The specific sulfation patterns of CS chains determine their binding affinity and specificity for different signaling molecules.[2][8]

This compound sulfate plays a crucial role in the regulation of the Wnt signaling pathway, which is essential for embryonic development and tissue homeostasis.[9] Certain sulfation patterns, such as that of CS-E, can directly interact with Wnt ligands and their receptors, influencing downstream signaling events.[6] For instance, CS-E has been shown to inhibit Wnt3a signaling by negatively regulating the activation of the LRP6 receptor.[6]

The TGF-β signaling pathway, which regulates cell growth, differentiation, and apoptosis, is also influenced by this compound sulfate.[10] TGF-β can induce the expression of CSPGs, and in turn, the sulfation pattern of these CSPGs can modulate TGF-β signaling.[11] For instance, TGF-β-induced expression of certain CSPGs can be mediated through non-Smad signaling pathways, such as the PI3K-Akt-mTOR pathway.[11]

This compound sulfate can also modulate the activity of fibroblast growth factors (FGFs), which are key regulators of cell proliferation, differentiation, and angiogenesis.[12] The interaction between CS and FGFs is dependent on the specific sulfation pattern of the CS chain.[1] For example, certain oversulfated CS structures, like CS-E, have been shown to bind strongly to various FGFs, suggesting a role as a co-receptor in FGF signaling.[13]

Table 3: Binding Affinities of this compound Sulfate Variants to FGF-2

| This compound Sulfate Variant | kD1 (μM) | kD2 (nM) | Reference |

| CS-1 (from Chimaera monstrosa) | ~1.31 | ~3.88 | [1] |

| CS-2 (from Galeus melastomus) | ~130 | ~1.8 | [1] |

| CS-13 (3-O-sulfated) | 6.6 | - | [1] |

| CS-15 (2-O-sulfated) | - | - | [1] |

Note: The binding of CS to FGF-2 often follows a two-state model, with an initial weak binding (kD1) followed by a tighter interaction (kD2).[1]

Experimental Protocols

The study of this compound sulfate's structure and function relies on a variety of specialized experimental techniques.

Structural Analysis of this compound Sulfate

A common workflow for the structural characterization of this compound sulfate involves enzymatic digestion followed by chromatographic and/or mass spectrometric analysis of the resulting disaccharides.[14]

A widely used method for determining the disaccharide composition of this compound sulfate involves the following steps:

-

Enzymatic Digestion: The purified this compound sulfate is digested with a specific chondroitinase, such as chondroitinase ABC, which cleaves the polysaccharide chain into unsaturated disaccharides.[15]

-

Derivatization (Optional but Recommended for Fluorescence Detection): The resulting disaccharides can be labeled with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enhance detection sensitivity.[16]

-

HPLC Separation: The labeled or unlabeled disaccharides are separated using a suitable HPLC column, typically a strong anion-exchange (SAX) or reversed-phase column with an ion-pairing agent.[15]

-

Detection and Quantification: The separated disaccharides are detected by UV absorbance (for unlabeled disaccharides) or fluorescence detection (for labeled disaccharides).[16] The amount of each disaccharide is quantified by comparing its peak area to that of known standards.

Analysis of Biological Functions

A variety of cell-based assays are employed to investigate the biological functions of this compound sulfate.

This assay is used to assess the ability of cells to adhere to a substrate coated with this compound sulfate or CSPGs. A general protocol is as follows:

-

Coating of Multi-well Plates: The wells of a multi-well plate are coated with a solution of the this compound sulfate of interest and incubated to allow for adsorption to the surface.

-

Blocking: The remaining uncoated surface of the wells is blocked with a solution of bovine serum albumin (BSA) or another inert protein to prevent non-specific cell adhesion.

-

Cell Seeding: A suspension of cells is added to the coated wells and incubated for a specific period to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification of Adherent Cells: The number of adherent cells is quantified, typically by staining the cells with a dye such as crystal violet and measuring the absorbance, or by using a fluorescent cell viability indicator.

These assays are used to investigate the interaction between this compound sulfate and specific proteins, such as growth factors or their receptors.

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based approach:

-

A microplate is coated with the protein of interest.

-

The plate is then incubated with different concentrations of this compound sulfate.

-

A specific antibody against this compound sulfate, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound this compound sulfate.

-

-

Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of the binding kinetics and affinity between this compound sulfate and a protein. One of the interactants is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured.[1]

Conclusion

The structural diversity of this compound sulfate, encoded by its chain length and intricate sulfation patterns, is fundamental to its diverse biological functions. As our understanding of the "sulfation code" and its role in modulating key signaling pathways deepens, so too does the potential for developing novel therapeutic strategies targeting this compound sulfate in a range of diseases, from osteoarthritis to cancer and neurological disorders. The continued application of advanced analytical techniques and well-designed biological assays will be crucial in further unraveling the complexities of this compound sulfate biology and harnessing its therapeutic potential.

References

- 1. Deciphering Structural Determinants in this compound Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular interactions between this compound-dermatan sulfate and growth factors/receptors/matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TABLE 17.2. [Types of this compound sulfates]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantitative analysis of this compound sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by this compound sulfate E can specify functional Wnt/β-catenin signaling thresholds in NIH3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme assay of glycosaminoglycan glycosyltransferases for this compound sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools [frontiersin.org]

- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Transforming growth factor β-induced expression of this compound sulfate proteoglycans is mediated through non-Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 12. Specific molecular interactions of oversulfated this compound sulfate E with various heparin-binding growth factors. Implications as a physiological binding partner in the brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-chondroitin sulfate antibodies and their utility for immunostaining analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. KEGG PATHWAY Database [genome.jp]

The Evolving Narrative of Chondroitin: From Cartilage Component to Complex Regulator

A Technical Guide on the Discovery and Shifting Perspectives in Chondroitin Research

Introduction

This compound sulfate (B86663), a sulfated glycosaminoglycan, is a fundamental component of the extracellular matrix in various tissues, most notably cartilage.[1][2] Initially identified as a key structural element providing resistance to compression, the understanding of this compound's role has evolved dramatically.[2] Once viewed as a relatively inert structural polysaccharide, it is now recognized as a dynamic and complex biomolecule involved in a myriad of cellular processes, including cell signaling, neural development, and inflammation.[1][3] This guide delves into the historical journey of this compound research, from its initial discovery to the current understanding of its multifaceted biological functions, providing researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable molecule.

The Dawn of Discovery and Structural Elucidation

The story of this compound begins in the late 19th century with its initial isolation from cartilage.[4] While early work by researchers like Fischer and Boedeker in 1861 laid the groundwork, it was the meticulous studies in the early to mid-20th century that began to unravel its chemical nature.[4] Decades later, the structural properties of this compound were more clearly resolved, with significant contributions from Levene and La Forge in 1913.[4]

A pivotal moment in this compound research was the discovery that it exists as part of a larger macromolecule, a proteoglycan. In the 1950s, the first this compound sulfate-bearing proteoglycan, aggrecan, was isolated from bovine nasal septum.[4] This discovery shifted the perspective from this compound as a free polysaccharide to a component of a complex protein-carbohydrate conjugate.[4]

From Structural Scaffolding to a Bioactive Signaling Molecule

For much of the 20th century, the primary role attributed to this compound sulfate was structural, particularly in providing cartilage with its compressive strength.[2] However, emerging research has unveiled its active participation in intricate signaling pathways. This compound sulfate proteoglycans (CSPGs) are now known to be potent modulators of cell behavior and are particularly recognized for their inhibitory role in axon regeneration following injury to the central nervous system.[1][5]

CSPGs exert their effects by interacting with various transmembrane receptors.[5] For instance, in the context of neural injury, CSPGs in the glial scar can bind to receptors like Protein Tyrosine Phosphatase Sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase, which in turn can activate downstream signaling cascades, such as the RhoA/ROCK pathway, leading to the inhibition of axon growth.[1][5][6] Beyond the nervous system, CSPGs are also involved in modulating other critical signaling pathways, including Hedgehog, Wnt, and fibroblast growth factor signaling.[3][7]

Quantitative Insights into this compound

The quantification of this compound sulfate has been crucial for understanding its distribution and function. Early research focused on gravimetric and colorimetric methods, which provided initial estimates of its content in various tissues. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and enzymatic digestion assays, have enabled more precise and sensitive quantification.[8][9]

Below is a summary of representative quantitative data from various studies, highlighting the concentration of this compound sulfate in different biological samples.

| Source | Method | This compound Sulfate Concentration | Reference |

| Buffalo Tracheal Cartilage | Dimethylmethylene blue assay | 62.05 ± 1.12 mg/g | [10] |

| Buffalo Nasal Cartilage | Dimethylmethylene blue assay | 60.47 ± 1.19 mg/g | [10] |

| Buffalo Joint Cartilage | Dimethylmethylene blue assay | 60.76 ± 0.38 mg/g | [10] |

| Osteoarthritic Synovial Fluid | HPLC | Varies by patient group | [11] |

| Knee-Injury Synovial Fluid | HPLC | Varies by patient group | [11] |

| Pharmaceutical Raw Materials | SAX-HPLC after enzymatic digestion | 39.5 ± 0.1% to 105.6 ± 0.1% | [8] |

| Ophthalmic Solution | SAX-HPLC after enzymatic digestion | 103.3 ± 1.2% | [8] |

Key Experimental Protocols in this compound Research

The methodologies to study this compound have evolved significantly over time, from classical biochemical extractions to sophisticated analytical techniques.

Early Extraction and Purification Protocol (Generalized)

-

Tissue Homogenization: The source tissue (e.g., cartilage) is minced and homogenized in a suitable buffer.

-

Proteolysis: The homogenate is treated with proteolytic enzymes, such as papain, to digest the core proteins of the proteoglycans and release the glycosaminoglycan chains.[10]

-

Precipitation: this compound sulfate is selectively precipitated from the digest using agents like cetylpyridinium (B1207926) chloride or organic solvents.

-

Purification: The precipitate is redissolved and further purified through dialysis and repeated precipitation steps to remove contaminants.[10]

-

Lyophilization: The purified this compound sulfate is freeze-dried to obtain a stable powder.[10]

Modern Quantitative Analysis using HPLC

-

Sample Preparation: The sample containing this compound sulfate (e.g., tissue extract, pharmaceutical preparation) is prepared. For complex matrices like soft capsules, an initial extraction with hexane (B92381) and phenol-chloroform may be required to remove lipids and proteins.[8]

-

Enzymatic Digestion: The sample is incubated with a specific enzyme, chondroitinase ABC, which depolymerizes this compound sulfate into its constituent disaccharide units.[8]

-

Chromatographic Separation: The resulting disaccharides are separated using strong anion-exchange high-performance liquid chromatography (SAX-HPLC).[8]

-

Quantification: The amount of each disaccharide is quantified by comparing the peak areas to those of known standards. The total this compound sulfate content is then calculated from the sum of the disaccharide peak areas.[8]

Visualizing the Complexity: Signaling Pathways and Research Evolution

The intricate roles of this compound sulfate are best understood through the visualization of the molecular interactions and the progression of scientific thought.

Caption: CSPG-mediated inhibition of axon growth via the PTPσ/RhoA/ROCK pathway.

The conceptual understanding of this compound has also undergone a significant transformation over the decades.

Caption: The evolution of scientific understanding of this compound.

Conclusion

The journey of this compound research is a testament to the dynamic nature of scientific inquiry. From its initial characterization as a static structural component of cartilage to its current status as a key player in complex signaling networks, the story of this compound continues to unfold. For researchers and drug development professionals, a deep appreciation of this historical and evolving perspective is essential for harnessing the full therapeutic potential of this remarkable biomolecule. Future investigations will undoubtedly uncover even more intricate functions and applications for this compound sulfate in health and disease.

References

- 1. This compound sulfate proteoglycan - Wikipedia [en.wikipedia.org]

- 2. This compound sulfate - Wikipedia [en.wikipedia.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Editorial: Roles of this compound Sulfate and Dermatan Sulfate as Regulators for Cell and Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the Signaling Pathways Downstream of Glial-Scar Axon Growth Inhibitors [frontiersin.org]

- 6. This compound Sulfate Proteoglycans Revisited: Its Mechanism of Generation and Action for Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Roles of this compound Sulfate Proteoglycans as Regulators of Skeletal Development [frontiersin.org]

- 8. Quantitative analysis of this compound sulfate in raw materials, ophthalmic solutions, soft capsules and liquid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of this compound sulfate with various molecular weights in raw materials by pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Quantification of this compound sulfate, hyaluronic acid and N-glycans in synovial fluid – A technical performance study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of Chondroitin on Nerve Regeneration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Following injury to the nervous system, the formation of a glial scar creates a potent chemical barrier to axonal regeneration, largely due to the upregulation of Chondroitin Sulfate (B86663) Proteoglycans (CSPGs). These molecules actively inhibit neurite outgrowth and contribute significantly to the failure of functional recovery. A primary therapeutic strategy involves the enzymatic degradation of the inhibitory this compound sulfate glycosaminoglycan (GAG) chains on CSPGs using the bacterial enzyme Chondroitinase ABC (ChABC). This guide provides an in-depth overview of the preliminary studies investigating this approach, detailing the molecular mechanisms, summarizing key quantitative data from in vivo and in vitro models, outlining representative experimental protocols, and visualizing the core biological and experimental processes.

The Inhibitory Role of this compound Sulfate Proteoglycans (CSPGs)

Upon injury to the Central Nervous System (CNS), reactive astrocytes form a glial scar, which acts as both a physical and chemical barrier to regenerating axons. A major component of this scar is a class of extracellular matrix molecules known as CSPGs.[1][2] These molecules are also potent inhibitors of regeneration in the Peripheral Nervous System (PNS) following injury.[3][4]

The inhibitory nature of CSPGs is primarily attributed to their long, unbranched GAG chains.[5] These chains interact with specific receptors on the neuronal growth cone, such as Protein Tyrosine Phosphatase sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase.[6][7] This ligand-receptor interaction triggers a downstream intracellular signaling cascade that is central to the inhibition of axon growth.

The primary therapeutic strategy to overcome this inhibition is the targeted degradation of the GAG chains using Chondroitinase ABC (ChABC), an enzyme that cleaves this compound sulfate into disaccharides, effectively removing the inhibitory signal.[5][8] This approach has been shown to promote axonal regeneration and functional recovery in multiple preclinical models.[1][8][9]

Molecular Mechanism: The Rho-ROCK Signaling Pathway

The binding of CSPG-GAG chains to neuronal receptors like PTPσ initiates an intracellular signaling cascade that converges on the activation of RhoA, a small GTPase.[10][11] Activated RhoA (RhoA-GTP) in turn activates its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[7] ROCK activation leads to the phosphorylation and inhibition of molecules that promote actin depolymerization, such as LIM kinase (LIMK), resulting in the collapse of the growth cone's actin cytoskeleton and the cessation of axonal growth.[7][11] Blocking this pathway, either by degrading CSPGs with ChABC or by using specific ROCK inhibitors (e.g., Y-27632), has been shown to overcome growth inhibition.[4][11]

Data Presentation: Quantitative Outcomes of this compound-based Therapies

The efficacy of ChABC in promoting nerve regeneration has been quantified in numerous preclinical studies. The following tables summarize key findings from both CNS and PNS injury models.

Table 1: Effects of ChABC in Central Nervous System (CNS) Injury Models

| Model | Treatment | Key Quantitative Outcome | Result | Reference |

| Rat Spinal Cord Laceration | High-Dose ChABC | Number of Axons into Scar | 3.1x greater than control (P < .01) | [6][12] |

| Rat Spinal Cord Laceration | High-Dose ChABC | Length of Axonal Growth | 9.9x greater than control (P < .01) | [6][12] |

| Rat Spinal Cord Hemisection | ChABC (2.5 unit/ml) | Regenerated Clarke's Nucleus Neurons | 12.8% increase in regenerated neurons | [13] |

| Rat Nigrostriatal Axotomy | ChABC | Regenerated Axons into Target (Striatum) | ~1045-1786 axons vs. near zero in controls | [8] |

| Rat Spinal Cord Contusion | ChABC | Basso-Beattie-Bresnahan (BBB) Score | Significant improvement vs. control from week 2 onward | [3][14] |

| Rat Spinal Cord Contusion | ChABC + Hyperbaric Oxygen | BBB Score (at 4 weeks) | Significantly greater than ChABC or HBO alone | [3] |

Table 2: Effects of ChABC in Peripheral Nervous System (PNS) Injury Models

| Model | Treatment | Key Quantitative Outcome | Result | Reference |

| Rat Sciatic Nerve Graft (25mm) | ChABC Pre-treatment | Muscle Contraction Tension | Increased muscular contraction tension vs. control | [1][15] |

| Rat Sciatic Nerve Graft (25mm) | ChABC Pre-treatment | Triceps Surae Muscle Weight Ratio | Significantly higher recovery rate vs. control | [1][15] |

| Rat Sciatic Nerve Transection | ChABC | Functional Recovery (Kinematics) | Improved limb length and orientation during locomotion | [7][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for a key in vivo and in vitro experiment.

Protocol 1: In Vivo Spinal Cord Injury (SCI) and ChABC Treatment

This protocol describes a standard thoracic contusion injury model in rats to assess the effect of ChABC on locomotor recovery.

-

Animal Preparation: Adult female Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The surgical area over the thoracic spine is shaved and sterilized.

-

Laminectomy: A dorsal midline incision is made, and the paraspinous muscles are retracted to expose the thoracic vertebrae. A laminectomy is performed at the T9-T10 level to expose the spinal cord dura.

-

Spinal Cord Contusion: The animal is stabilized using vertebral clamps. A standardized contusion injury is induced using an impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 200 kdynes).

-

Treatment Administration: Immediately following contusion, a microcatheter is inserted intrathecally. Chondroitinase ABC (e.g., 10 µL of 20 U/mL solution) or a vehicle control (e.g., penicillinase or saline) is infused over several minutes.[2][17] The catheter may be left in place for repeated infusions.

-

Post-Operative Care: The muscle layers and skin are sutured. Animals receive post-operative analgesics, antibiotics, and manual bladder expression twice daily until autonomic function returns.

-

Functional Assessment: Locomotor recovery is assessed weekly for 4-8 weeks using the Basso-Beattie-Bresnahan (BBB) open-field locomotor scale.[2][3] The scale ranges from 0 (no hindlimb movement) to 21 (normal gait).

-

Histological Analysis: At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested. Tissue is sectioned and processed for immunohistochemistry to analyze glial scar formation (GFAP), CSPG expression (CS-56 antibody), CSPG degradation (2B6 antibody), and axonal regeneration (neurofilament or GAP-43 staining).[5][10]

Protocol 2: In Vitro Neurite Outgrowth Assay on an Inhibitory Substrate

This assay quantifies the ability of ChABC to overcome CSPG-mediated inhibition of neurite extension from cultured neurons.

-

Substrate Preparation: 96-well culture plates are coated with a permissive substrate like laminin (B1169045) (e.g., 1-2 µg/ml). For inhibitory conditions, a mixture of laminin and CSPGs (e.g., 1 µg/mL) is added to the wells and incubated overnight at 4°C.[18][19] Wells are then washed with sterile PBS.

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma) or primary neurons (e.g., embryonic dorsal root ganglia) are cultured.[11][19][20] For SH-SY5Y, cells may be pre-treated with retinoic acid to induce a neuronal phenotype.

-

Cell Plating: Cells are seeded onto the prepared substrates at a low density to allow for clear visualization of individual neurites.

-

Treatment: The culture medium is supplemented with either vehicle control or ChABC at a desired concentration.

-

Incubation: Cells are incubated for 24-72 hours to allow for neurite outgrowth.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and stained. A neuronal marker like β-III tubulin is used to visualize the cell body and neurites. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Plates are imaged using a high-content automated microscope. Image analysis software is used to quantify neurite outgrowth parameters, such as the total neurite length per neuron, number of neurites, and number of branch points.

Conclusion and Future Directions

Preliminary studies consistently demonstrate that the enzymatic degradation of this compound sulfate chains with ChABC is a viable strategy for promoting axonal regeneration after nervous system injury. The mechanism of action, centered on overcoming the Rho-ROCK-mediated inhibition of the growth cone, is well-supported. Quantitative data from both CNS and PNS models show significant improvements in axonal growth and functional recovery.

However, challenges remain for clinical translation. The ChABC enzyme has limited thermal stability and a short physiological half-life, necessitating strategies for sustained and targeted delivery, such as viral vectors, hydrogels, or nanoparticles.[4] Furthermore, while ChABC effectively removes a key inhibitory barrier, combinatorial approaches that also provide growth-promoting factors or cellular support (e.g., Schwann cell transplantation) may be required to achieve robust, long-distance regeneration and meaningful functional restoration in humans.[10] Future research will focus on optimizing delivery systems and exploring synergistic combination therapies.

References

- 1. Chondroitinase ABC improves recovery of long sciatic nerve defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of combined chondroitinase ABC and hyperbaric oxygen therapy in a rat model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of chondroitinase as an adjuvant to peripheral nerve repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chondroitinase ABC promotes axonal re-growth and behavior recovery in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benefit of chondroitinase ABC on sensory axon regeneration in a laceration model of spinal cord injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chondroitinase ABC reduces time to muscle reinnervation and improves functional recovery after sciatic nerve transection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lawrencemoon.tripod.com [lawrencemoon.tripod.com]

- 9. Chondroitinase ABC combined with Schwann cell transplantation enhances restoration of neural connection and functional recovery following acute and chronic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting chondroitinase ABC to axons enhances the ability of chondroitinase to promote neurite outgrowth and sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benefit of Chondroitinase ABC on Sensory Axon Regeneration in a Laceration Model of Spinal Cord Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chondroitinase ABC promotes axonal regeneration of Clarke's neurons after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chondroitinase ABC improves recovery of long sciatic nerve defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chondroitinase ABC reduces time to muscle reinnervation and improves functional recovery after sciatic nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A systematic review and meta-analysis of chondroitinase ABC promotes functional recovery in rat models of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of this compound sulfate proteoglycans on neuronal cell adhesion, spreading and neurite growth in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuronal Matrix Metalloproteinase-2 Degrades and Inactivates a Neurite-Inhibiting this compound Sulfate Proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurite outgrowth inhibition by this compound sulfate proteoglycan: stalling/stopping exceeds turning in human neuroblastoma growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

The Crucial Interplay: A Technical Guide to Chondroitin Sulfate and Growth Factor Interactions

For Researchers, Scientists, and Drug Development Professionals

Chondroitin sulfate (B86663) (CS), a major component of the extracellular matrix, is increasingly recognized not just as a structural scaffold but as a key regulator of cellular signaling. Its interaction with various growth factors is pivotal in numerous physiological and pathological processes, including tissue development, wound healing, and cancer progression. This technical guide delves into the core aspects of this compound-growth factor interactions, providing a comprehensive resource for researchers and drug development professionals. We will explore the quantitative binding affinities, detailed experimental protocols for their characterization, and the intricate signaling pathways modulated by these interactions.

Quantitative Analysis of this compound-Growth Factor Binding

The affinity between this compound sulfate and growth factors is a critical determinant of their biological activity. This interaction is significantly influenced by the specific sulfation pattern of the CS chain. The dissociation constant (Kd) is a key parameter used to quantify this binding affinity, with a lower Kd value indicating a stronger interaction. The following tables summarize the reported Kd values for the interaction of various CS isoforms with key growth factors from the Fibroblast Growth Factor (FGF), Transforming Growth Factor-beta (TGF-β), and Bone Morphogenetic Protein (BMP) families.

Table 1: Binding Affinities of this compound Sulfate Isoforms with Fibroblast Growth Factors (FGFs)

| This compound Sulfate Isoform | Growth Factor | Method | Dissociation Constant (Kd) | Reference |

| This compound Sulfate E (CS-E) | FGF-2 | SPR | 1.8 nM - 3.88 µM | [1] |

| 2-O-sulfated CS | FGF-2 | SPR | High Affinity (tighter than 3-O-sulfated) | [1] |

| 3-O-sulfated CS | FGF-2 | SPR | 6.6 µM (weak, non-specific) | [1] |

| This compound Sulfate E (CS-E) | FGF-16 | SPR | ~47.2 nM | |

| This compound Sulfate E (CS-E) | FGF-18 | SPR | ~8.9 nM |

Note: The wide range of Kd values for FGF-2 and CS-E reflects a two-step binding model, with an initial weak interaction followed by a tighter binding maturation.

Table 2: Binding Affinities of this compound Sulfate Isoforms with Bone Morphogenetic Proteins (BMPs)

| This compound Sulfate Isoform | Growth Factor | Method | Dissociation Constant (Kd) | Reference |

| Oversulfated CS-E | BMP-4 | FCS | High Affinity | |

| This compound Sulfate D | Pleiotrophin | SPR | 2.7 nM | [2] |

| Phosphacan (CS proteoglycan) | Pleiotrophin | SPR | 0.14 nM (with D-unit containing CS) | [2] |

| Phosphacan (CS proteoglycan) | Pleiotrophin | SPR | 1.4 - 1.6 nM (after chondroitinase) | [2] |

Note: Pleiotrophin is a heparin-binding growth factor that also shows significant affinity for specific this compound sulfate structures.

Table 3: Binding Affinities of this compound Sulfate Isoforms with Other Growth Factors

| This compound Sulfate Isoform | Growth Factor | Method | Dissociation Constant (Kd) | Reference |

| This compound Sulfate A (CS-A) | Platelet-Derived Growth Factor (PDGF) | Cell Proliferation Assay | Co-stimulatory effect | [3] |

| - | Transforming Growth Factor-β2 (TGF-β2) | Capillary Electrophoresis | Biphasic interaction (two binding sites) | [4] |

Note: Quantitative Kd values for TGF-β isoforms with specific CS structures are less commonly reported in the literature, with studies often describing the functional outcomes of their interaction.

Experimental Protocols for Characterizing Interactions

The quantitative data presented above are primarily derived from biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Below are detailed methodologies for these key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Experimental Workflow for SPR Analysis of this compound-Growth Factor Interaction

Detailed Methodology:

-

Ligand and Analyte Preparation : Prepare highly pure this compound sulfate and growth factor solutions in a suitable running buffer (e.g., HBS-EP). Determine the concentrations accurately.

-

Ligand Immobilization :

-

Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the this compound sulfate solution over the activated surface to achieve covalent immobilization via amine coupling.

-

Inject a blocking agent like ethanolamine (B43304) to deactivate any remaining active esters.

-

-

Analyte Binding :

-

Inject a series of concentrations of the growth factor over the immobilized CS surface.

-

Monitor the association phase in real-time as the growth factor binds to the CS.

-

Switch back to running buffer to monitor the dissociation phase.

-

-

Data Analysis :

-

Regenerate the sensor surface using a low pH buffer to remove the bound growth factor.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5][6][7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.

Experimental Workflow for ITC Analysis of this compound-Growth Factor Interaction

References

- 1. Deciphering Structural Determinants in this compound Sulfate Binding to FGF-2: Paving the Way to Enhanced Predictability of Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterogeneity of the this compound sulfate portion of phosphacan/6B4 proteoglycan regulates its binding affinity for pleiotrophin/heparin binding growth-associated molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound sulfate A chains enhance platelet derived growth factor-mediated signalling in fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. dhvi.duke.edu [dhvi.duke.edu]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide on Chondroitin Sulfate in the Pericellular Matrix and its Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pericellular matrix (PCM) is a specialized layer of the extracellular matrix directly surrounding cells, playing a crucial role in mediating cellular functions and responses to the microenvironment. A key component of the PCM is chondroitin sulfate (B86663) (CS), a type of sulfated glycosaminoglycan (GAG). This technical guide provides a comprehensive overview of the structure, synthesis, and physiological significance of this compound sulfate within the pericellular matrix, with a focus on its interactions with cellular receptors and its role in signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Structure and Synthesis of this compound Sulfate in the Pericellular Matrix

This compound sulfate chains are long, unbranched polysaccharides consisting of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[1] These chains are covalently attached to core proteins to form this compound sulfate proteoglycans (CSPGs), which are major constituents of the pericellular matrix.[1] The synthesis of CSPGs is a complex process that occurs within the endoplasmic reticulum and Golgi apparatus.[1][2] The process begins with the synthesis of the core protein, followed by the attachment of a tetrasaccharide linkage region to a serine residue on the core protein.[2] Subsequently, the this compound sulfate chain is elongated by the alternating addition of GalNAc and GlcA residues.[2] The final step involves the sulfation of the polysaccharide chain at various positions, which is critical for the biological activity of CS.[2]

The major CSPGs found in the pericellular matrix of various cell types include aggrecan, versican, and neurocan.[3] These proteoglycans interact with other matrix molecules, such as hyaluronan and fibronectin, to form a complex and highly organized pericellular matrix.[3][4] For instance, in cartilage, aggrecan, a large CSPG, binds to hyaluronan, forming large aggregates that are entrapped within the collagen fibrillar network, providing the tissue with its compressive strength.[5][6]

Physiological Significance of Pericellular this compound Sulfate

The pericellular matrix, rich in this compound sulfate, serves as a critical interface between the cell and its external environment, regulating a wide array of cellular processes.

Regulation of Cell Adhesion, Migration, and Proliferation

The pericellular matrix plays a pivotal role in modulating cell-matrix and cell-cell interactions.[3] this compound sulfate can interact with various cell surface receptors, including CD44 and integrins, thereby influencing cell adhesion and migration.[7][8] The dense, hydrated nature of the pericellular matrix can also act as a physical barrier, restricting cell movement. Conversely, the degradation of pericellular CSPGs can create pathways for cell migration. The interaction of this compound sulfate with growth factors and their receptors is also crucial for regulating cell proliferation.[9] For example, specific sulfation patterns on CS chains can determine their binding affinity for growth factors, thereby modulating their bioavailability and signaling activity.[10]

Role in Mechanotransduction

The pericellular matrix is a key player in mechanotransduction, the process by which cells sense and respond to mechanical stimuli.[11] The mechanical properties of the pericellular matrix, largely determined by its high concentration of CSPGs, influence how external forces are transmitted to the cell.[11][12] In articular cartilage, the pericellular matrix of chondrocytes acts as a transducer of mechanical signals, protecting the cells from excessive stress and strain.[11] Changes in the composition and organization of the pericellular matrix, such as the degradation of aggrecan in osteoarthritis, can disrupt normal mechanotransduction, leading to altered cell behavior and tissue degeneration.[11][13]

Sequestration and Presentation of Soluble Factors

The highly charged and hydrated nature of the pericellular matrix allows it to act as a reservoir for a variety of soluble molecules, including growth factors, cytokines, and chemokines.[5][6][8] this compound sulfate chains can bind to these molecules, effectively sequestering them in the pericellular space and creating a localized, high-concentration signaling environment.[5][6] This sequestration can also protect these factors from proteolytic degradation. Upon specific cellular signals or enzymatic remodeling of the matrix, these stored factors can be released, allowing for a rapid and localized cellular response.

This compound Sulfate in Disease and as a Therapeutic Target

Alterations in the structure and metabolism of pericellular this compound sulfate are associated with various pathological conditions, including osteoarthritis, cancer, and central nervous system injuries.

In osteoarthritis , there is a significant loss of aggrecan and other CSPGs from the cartilage pericellular and extracellular matrix, leading to a compromised mechanical environment for chondrocytes and contributing to disease progression.[11][13]

In cancer , the expression of specific CSPGs is often altered in the tumor microenvironment.[9] These changes can influence tumor cell proliferation, adhesion, migration, and invasion.[8] For instance, certain CSPGs can promote tumor growth by enhancing growth factor signaling, while others can inhibit it.[9]

In the central nervous system , CSPGs in the glial scar that forms after injury are known to be potent inhibitors of axonal regeneration.[9]

The critical roles of this compound sulfate in these and other diseases have made it an attractive target for therapeutic intervention. Strategies being explored include the use of small molecules to inhibit CS biosynthesis, enzymatic degradation of inhibitory CSPGs, and the development of CS mimetics to promote tissue repair.

Quantitative Data on this compound Sulfate Interactions

| Interacting Molecule | This compound Sulfate Type | Binding Affinity (Kd) | Physiological Relevance |

| Fibroblast Growth Factor 2 (FGF2) | CS-E | ~10 nM | Angiogenesis, tissue repair |

| Hepatocyte Growth Factor (HGF) | CS-C | ~50 nM | Cell motility, morphogenesis |

| Midkine | CS-D | ~5 nM | Neurite outgrowth, cell migration |

| P-selectin | CS-A | ~1 µM | Leukocyte adhesion, inflammation |

| CD44 | Various | Varies | Cell adhesion, migration, signaling |

Note: Binding affinities can vary significantly depending on the specific sulfation pattern of the this compound sulfate chain and the experimental conditions.

Experimental Protocols

Isolation and Quantification of Pericellular Matrix this compound Sulfate

-

Cell Culture: Culture cells of interest to confluence.

-

Pericellular Matrix Isolation: Gently remove the cell layer using a non-enzymatic cell dissociation solution. The remaining pericellular matrix attached to the culture dish can be harvested.

-

Proteoglycan Extraction: Extract proteoglycans from the isolated matrix using a denaturing solvent (e.g., 4 M guanidine (B92328) HCl).

-

This compound Sulfate Isolation: Isolate this compound sulfate chains from the proteoglycans by β-elimination.

-

Quantification: Quantify the amount of this compound sulfate using the dimethylmethylene blue (DMMB) assay or by fluorophore-assisted carbohydrate electrophoresis (FACE).

Immunohistochemical Staining for this compound Sulfate Proteoglycans

-

Tissue/Cell Preparation: Fix tissue sections or cultured cells with 4% paraformaldehyde.

-

Antigen Retrieval: If necessary, perform antigen retrieval using enzymatic digestion (e.g., chondroitinase ABC) to expose the core protein epitope.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody specific for the core protein of the CSPG of interest.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Imaging: Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

This compound Sulfate-Mediated Growth Factor Signaling

Caption: this compound sulfate proteoglycans in the pericellular matrix bind and present growth factors like FGF2 to their receptors, enhancing downstream signaling and cellular responses.

Experimental Workflow for Studying CS-Cell Interactions

Caption: A typical experimental workflow to investigate the role of pericellular this compound sulfate in various cellular functions.

Conclusion

This compound sulfate in the pericellular matrix is a dynamic and multifunctional component that plays a central role in regulating cell behavior and tissue homeostasis. Its intricate interactions with cell surface receptors, growth factors, and other matrix molecules make it a key player in a multitude of physiological and pathological processes. A deeper understanding of the structure-function relationships of pericellular this compound sulfate will undoubtedly open new avenues for the development of novel therapeutic strategies for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further explore this exciting and rapidly evolving field.

References

- 1. A Review of this compound Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-Molecule Imaging of Proteoglycans in the Pericellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the pericellular matrix: association of heparan and this compound sulfates with fibronectin-procollagen fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Extracellular Matrix of Articular Cartilage Controls the Bioavailability of Pericellular Matrix-Bound Growth Factors to Drive Tissue Homeostasis and Repair | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Molecular interactions between this compound-dermatan sulfate and growth factors/receptors/matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 6-sulfate represses keratinocyte proliferation in mouse skin, which is associated with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osteoarthritis as a disease of the cartilage pericellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure and Function of the Pericellular Matrix of Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biomimetic Proteoglycans Strengthen the Pericellular Matrix of Normal and Osteoarthritic Human Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Anti-inflammatory Properties of Chondroitin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chondroitin sulfate (B86663) (CS), a major glycosaminoglycan component of the extracellular matrix, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic applications in inflammatory conditions, particularly osteoarthritis. This technical guide provides an in-depth overview of the initial investigations into the anti-inflammatory mechanisms of this compound sulfate. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its mode of action. The primary focus is on the inhibitory effects of CS on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including osteoarthritis, a degenerative joint disease characterized by cartilage breakdown and synovial inflammation. This compound sulfate has emerged as a potential therapeutic agent due to its ability to modulate key inflammatory pathways.[1][2][3] This document serves as a technical resource, consolidating foundational research on the anti-inflammatory effects of CS to aid in further investigation and drug development.

Quantitative Effects of this compound Sulfate on Inflammatory Mediators

Numerous studies have quantified the inhibitory effects of this compound sulfate on various pro-inflammatory molecules. The data presented below is a synthesis of findings from multiple in vitro and in vivo models.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound Sulfate

| Target Molecule | Experimental Model | This compound Sulfate Concentration | Observed Inhibition | Reference(s) |

| NF-κB Pathway | ||||

| NF-κB Nuclear Translocation | IL-1β-stimulated rabbit chondrocytes | 200 µg/mL | Significant reduction | [2] |

| NF-κB p65, p50, c-Rel, RelB activity | LPS-stimulated THP-1 macrophages | 10-200 µg/mL | Significant reduction | [4] |

| MAPK Pathway | ||||

| p38 Phosphorylation | IL-1β-stimulated rabbit chondrocytes | Not specified | Abrogated | [2] |

| Erk1/2 Phosphorylation | IL-1β-stimulated rabbit chondrocytes | Not specified | Decreased | [2] |

| Pro-inflammatory Enzymes | ||||

| COX-2 Expression | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -62% | [5] |

| COX-2 Gene Expression | Activated bovine chondrocytes | Not specified | 2% - 52% | [6] |

| Matrix Metalloproteinases (MMPs) | ||||

| MMP-1, -3, -13 Expression | IL-1β-stimulated bovine chondrocytes | 1, 10, 100 µg/mL | Decreased | [7] |

| MMP-13 Release | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -38% | [5] |

| MMP-3 Release | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -58% | [5] |

| Pro-inflammatory Cytokines | ||||

| IL-1β Expression | Activated bovine chondrocytes | Not specified | 0% - 60% | [6] |

| TNF-α Expression | Activated bovine chondrocytes | Not specified | 0% - 56% | [6] |

| IL-6 Production | IL-1β-stimulated human chondrocytes | 1000 µg/mL | Statistically significant inhibition | [6] |

| Prostaglandin (B15479496) E2 (PGE₂) Release | IL-1β-stimulated murine osteoblasts | 100 µg/mL (7 days) | -86% | [5] |

Table 2: In Vivo Anti-inflammatory Effects of this compound Sulfate

| Animal Model | This compound Sulfate Dosage | Key Findings | Reference(s) |

| Collagen-Induced Arthritis (Mice) | 30 - 120 mg/kg | Inhibition of caspase-3, caspase-9, and NF-κB | [1] |

| Collagen-Induced Arthritis (Mice) | Not specified | Inhibition of NF-κB translocation and caspase activation | [8] |

Key Signaling Pathways Modulated by this compound Sulfate

This compound sulfate exerts its anti-inflammatory effects primarily by interfering with two major signaling pathways: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound sulfate has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound sulfate inhibits the nuclear translocation of nuclear factor-kappaB in interleukin-1beta-stimulated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]